

# Preclinical Pharmacology of Oral AZD0780: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

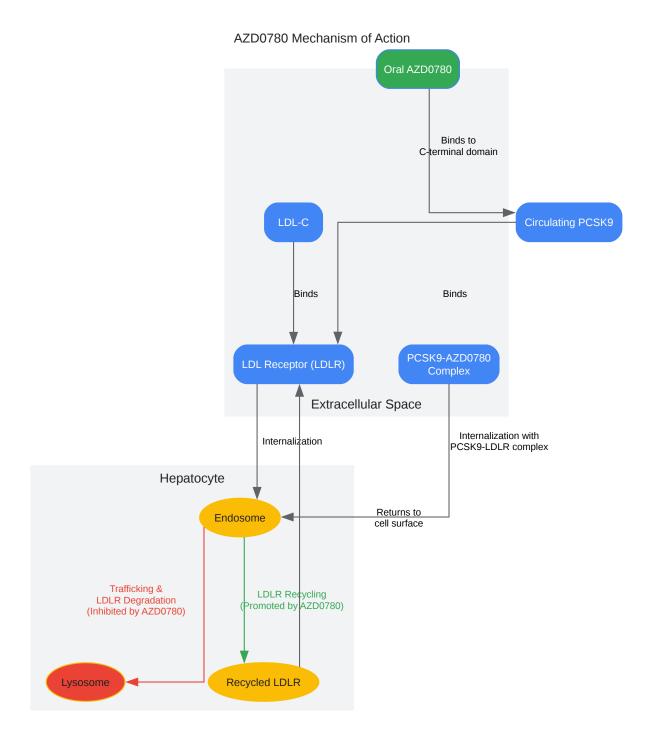
### Introduction

**AZD0780** is an investigational, orally administered, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of hypercholesterolemia.[1][2] Unlike monoclonal antibody-based PCSK9 inhibitors that prevent the initial binding of PCSK9 to the low-density lipoprotein receptor (LDLR), **AZD0780** features a novel mechanism of action.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of **AZD0780**, summarizing key data, experimental methodologies, and relevant biological pathways.

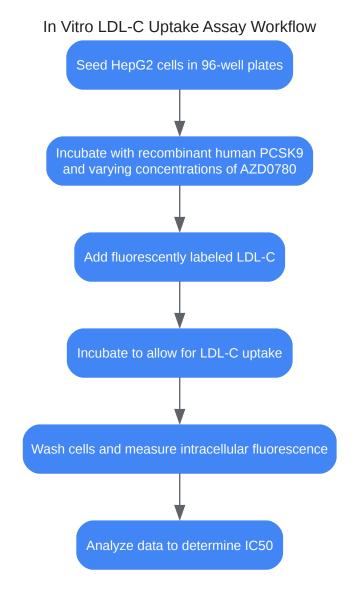
## **Mechanism of Action**

**AZD0780** inhibits PCSK9-mediated degradation of the LDLR through a novel mode of action. [3] It binds to a functional pocket on the C-terminal domain (CTD) of PCSK9.[3][5] This interaction stabilizes the PCSK9 CTD, particularly at endosomal pH, and inhibits the lysosomal trafficking of the PCSK9-LDLR complex.[5][6] By preventing the degradation of the LDLR, **AZD0780** effectively increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the bloodstream.[4][5] Notably, **AZD0780** does not block the protein-protein interaction between PCSK9 and the LDLR.[3][5]









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## References

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